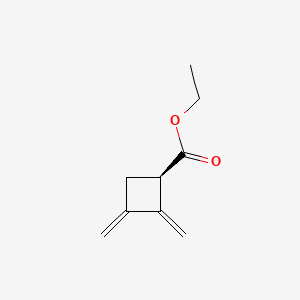
ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in fruits and flowers. This particular compound features a cyclobutane ring with two methylene groups and an ethyl ester functional group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate can be synthesized through a multi-step process involving the formation of the cyclobutane ring followed by esterification. One common method involves the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes using microreactors. These systems offer improved efficiency, better control over reaction conditions, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the ester to the corresponding alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Scientific Research Applications
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but a different structure.
Methyl butanoate: Another ester with a fruity aroma, commonly found in nature.
Isopentyl acetate: Known for its banana-like smell, used in flavorings and fragrances.
Uniqueness
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other esters. This structural feature makes it a valuable compound for studying ring strain and reactivity in organic chemistry .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)8-5-6(2)7(8)3/h8H,2-5H2,1H3/t8-/m1/s1 |
InChI Key |
ICOIIDVICLSTOO-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=C)C1=C |
Canonical SMILES |
CCOC(=O)C1CC(=C)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


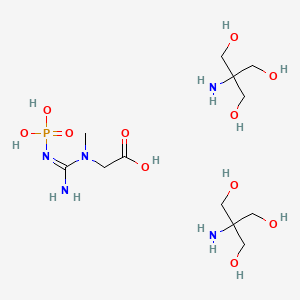


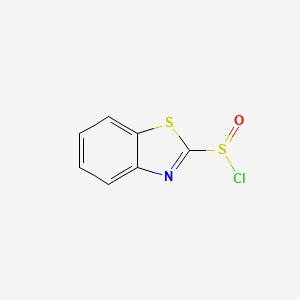
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
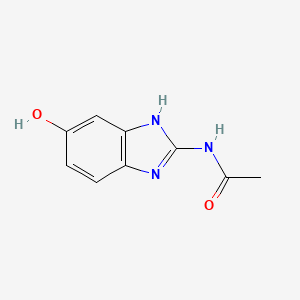

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
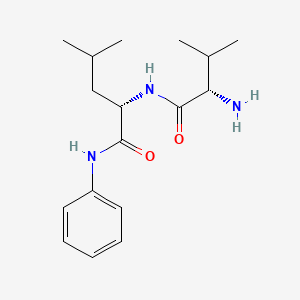
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)


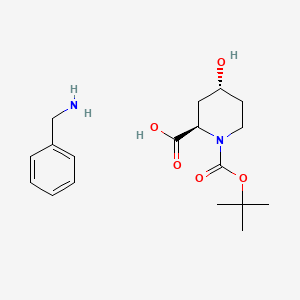
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
